3-{[(E)-(4-fluorophenyl)methylidene]amino}-2-methylquinazolin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{[(E)-1-(4-FLUOROPHENYL)METHYLIDENE]AMINO}-2-METHYL-4(3H)-QUINAZOLINONE is a Schiff base compound derived from quinazolinone. Schiff bases are known for their wide range of biological activities and are often used in the synthesis of various pharmacologically active compounds . This particular compound features a fluorophenyl group, which can enhance its biological activity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(E)-1-(4-FLUOROPHENYL)METHYLIDENE]AMINO}-2-METHYL-4(3H)-QUINAZOLINONE typically involves the condensation reaction between 2-methyl-4(3H)-quinazolinone and 4-fluorobenzaldehyde in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to maximize yield and purity would be essential. Additionally, purification steps such as recrystallization or chromatography would be employed to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
3-{[(E)-1-(4-FLUOROPHENYL)METHYLIDENE]AMINO}-2-METHYL-4(3H)-QUINAZOLINONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives with different functional groups.
Reduction: Reduction reactions can convert the Schiff base to its corresponding amine.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with hydroxyl or carboxyl groups, while reduction would produce the corresponding amine .
Scientific Research Applications
3-{[(E)-1-(4-FLUOROPHENYL)METHYLIDENE]AMINO}-2-METHYL-4(3H)-QUINAZOLINONE has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its biological activity.
Industry: Utilized in the synthesis of other pharmacologically active compounds.
Mechanism of Action
The mechanism of action of 3-{[(E)-1-(4-FLUOROPHENYL)METHYLIDENE]AMINO}-2-METHYL-4(3H)-QUINAZOLINONE involves its interaction with various molecular targets. The Schiff base can form stable complexes with metal ions, which can enhance its biological activity. Additionally, the fluorophenyl group can interact with biological membranes and proteins, potentially disrupting their function and leading to antimicrobial or anticancer effects .
Comparison with Similar Compounds
Similar Compounds
- N′-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
- N′-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide
Uniqueness
3-{[(E)-1-(4-FLUOROPHENYL)METHYLIDENE]AMINO}-2-METHYL-4(3H)-QUINAZOLINONE is unique due to its specific structure, which includes a quinazolinone core and a fluorophenyl group. This combination can enhance its stability and biological activity compared to other Schiff bases .
Properties
Molecular Formula |
C16H12FN3O |
---|---|
Molecular Weight |
281.28 g/mol |
IUPAC Name |
3-[(E)-(4-fluorophenyl)methylideneamino]-2-methylquinazolin-4-one |
InChI |
InChI=1S/C16H12FN3O/c1-11-19-15-5-3-2-4-14(15)16(21)20(11)18-10-12-6-8-13(17)9-7-12/h2-10H,1H3/b18-10+ |
InChI Key |
DVEIYPRHMCYOKE-VCHYOVAHSA-N |
Isomeric SMILES |
CC1=NC2=CC=CC=C2C(=O)N1/N=C/C3=CC=C(C=C3)F |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=O)N1N=CC3=CC=C(C=C3)F |
solubility |
4.1 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.